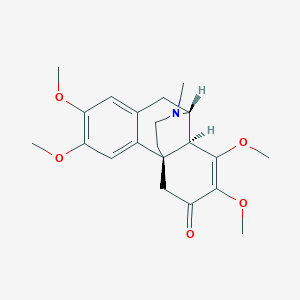

Tannagine

Description

Properties

Molecular Formula |

C21H27NO5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |

InChI |

InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m1/s1 |

InChI Key |

YRYHFXJRUQQCBR-YMTYPPQLSA-N |

Isomeric SMILES |

CN1CC[C@]23CC(=O)C(=C([C@@H]2[C@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |

Canonical SMILES |

CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Isolation of Tannins from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannins, a diverse group of polyphenolic secondary metabolites, are ubiquitously found in the plant kingdom and possess a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This has led to a growing interest in their isolation and characterization for applications in the pharmaceutical, nutraceutical, and food industries. This technical guide provides an in-depth overview of the core methodologies for the isolation of tannins from plant sources. It details experimental protocols for extraction, purification, and quantification, presents quantitative data for comparative analysis, and visualizes key workflows and the broader context of tannin biosynthesis and biological action through signaling pathway diagrams.

Introduction to Tannins

Tannins are broadly classified into two major groups: hydrolyzable tannins and condensed tannins (proanthocyanidins).[3] Hydrolyzable tannins are esters of gallic acid or ellagic acid and a sugar core, while condensed tannins are polymers of flavonoid units.[4][5] The choice of isolation strategy is often dictated by the type of tannin being targeted and the biochemical composition of the plant matrix. The defining characteristic of tannins is their ability to precipitate proteins, which underlies many of their biological effects.

Plant Source Preparation

Proper preparation of the plant material is a critical first step to ensure efficient tannin extraction.

Protocol 2.1: General Plant Material Preparation

-

Collection and Drying: Collect the desired plant parts (e.g., leaves, bark, fruits). The plant material should be dried to a constant weight to prevent enzymatic degradation of tannins. This is typically achieved by air-drying in a shaded, well-ventilated area or by using an oven at a controlled temperature (e.g., 40-60°C).

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent extraction. A Wiley mill or a similar grinder can be used. For optimal extraction, it is recommended to grind the sample to pass through a 0.5 mm screen.

-

Defatting (Optional): For plant materials with high lipid content (e.g., nuts and some seeds), a defatting step is recommended to improve the extraction efficiency of polar tannins. This can be done by extracting the powdered plant material with a non-polar solvent like hexane (B92381) or diethyl ether containing 1% acetic acid.

Extraction of Tannins

The selection of the extraction solvent and method is crucial for maximizing the yield and preserving the integrity of the tannins.

Solvent Selection

Aqueous organic solvents are most effective for extracting tannins due to their polyphenolic nature. The polarity of the solvent system can be adjusted to optimize the extraction of specific types of tannins.

-

Aqueous Acetone (B3395972): A mixture of 70-80% acetone in water is widely recommended for the extraction of both hydrolyzable and condensed tannins.

-

Aqueous Methanol/Ethanol (B145695): Methanol or ethanol in concentrations of 50-80% are also commonly used. The choice between acetone and alcohols may depend on the specific plant material and the target tannins.

Extraction Methods

Several methods can be employed for the extraction of tannins, each with its own advantages and disadvantages.

Protocol 3.2.1: Maceration

-

Weigh a known amount of the powdered plant material (e.g., 10 g).

-

Suspend the powder in a suitable solvent (e.g., 100 mL of 70% acetone) in a sealed flask.

-

Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours) using a shaker.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

The extraction process can be repeated with fresh solvent to ensure maximum recovery of tannins.

Protocol 3.2.2: Hot Water/Solvent Extraction (Simmering)

-

Mix the powdered plant material (e.g., 150 g of dry apple pomace) with a solvent (e.g., 1 L of water) in a large saucepan.

-

Heat the mixture to a gentle boil and then reduce the heat to simmer at a controlled temperature (e.g., 70-80°C) for at least 2 hours, with regular stirring.

-

For some applications, salt (e.g., 25 g) can be added to prevent degradation.

-

Allow the mixture to cool to room temperature.

-

Separate the liquid extract from the solid residue using cheesecloth or filtration.

Protocol 3.2.3: Ultrasonic-Assisted Extraction

-

Suspend the powdered plant material in a suitable solvent in a flask.

-

Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes).

-

The ultrasonic waves facilitate the disruption of cell walls, enhancing solvent penetration and extraction efficiency.

-

Separate the extract from the solid residue by filtration or centrifugation.

Purification of Tannins

Crude plant extracts contain a complex mixture of compounds, including pigments, sugars, and other phenolics. Purification is necessary to isolate the tannin fraction.

Gelatin Precipitation

This method leverages the protein-precipitating property of tannins for their selective removal from the extract.

Protocol 4.1.1: Gelatin Precipitation of Tannins

-

Prepare a Gelatin Solution: Dissolve gelatin (e.g., 2 g) in warm water (~60°C) containing salt (e.g., 5 g of salt in 250 ml of water). Keep the solution above 30°C to prevent it from setting.

-

Precipitation: Add the gelatin solution dropwise to the crude tannin extract while stirring. Tannins will form a precipitate with the gelatin.

-

Separation: Collect the precipitate by filtration or centrifugation. The precipitate contains the tannin-gelatin complex.

-

Tannin Recovery: The tannins can be recovered from the precipitate by washing with a solvent that disrupts the tannin-protein interaction, such as acetone.

Column Chromatography

Column chromatography using Sephadex LH-20 is a widely used and effective method for purifying tannins. This gel filtration matrix separates molecules based on their size and polarity.

Protocol 4.2.1: Sephadex LH-20 Column Chromatography

-

Column Packing: Prepare a column with Sephadex LH-20 gel, equilibrated with the initial mobile phase (e.g., 95% ethanol).

-

Sample Loading: Dissolve the crude extract (e.g., 2-4 g) in a small volume of the initial mobile phase (e.g., 5-20 mL of ethanol) and apply it to the top of the column.

-

Elution of Non-Tannin Phenolics: Elute the column with a polar solvent like ethanol to remove low-molecular-weight phenolic compounds.

-

Elution of Tannins: Elute the tannins from the column using a less polar solvent mixture, typically 50% aqueous acetone.

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the presence of tannins in each fraction using a suitable analytical method (e.g., TLC or spectrophotometry).

-

Solvent Removal: Combine the tannin-rich fractions and remove the solvent using a rotary evaporator at a temperature below 40°C. The remaining aqueous solution can be lyophilized to obtain the purified tannin powder.

Quantification of Tannins

Accurate quantification of tannins is essential for standardizing extracts and for further research.

Folin-Ciocalteu Method for Total Phenolics and Tannins

The Folin-Ciocalteu method is a colorimetric assay that measures the total phenolic content. To estimate the tannin content, the assay is performed before and after the removal of tannins with a precipitating agent like polyvinylpolypyrrolidone (PVPP).

Protocol 5.1.1: Folin-Ciocalteu Assay

-

Reagents:

-

Folin-Ciocalteu reagent (1 N).

-

Sodium carbonate solution (20% w/v).

-

Tannic acid standard solution (e.g., 0.1 mg/mL).

-

Polyvinylpolypyrrolidone (PVPP).

-

-

Determination of Total Phenolics (TP):

-

Pipette an aliquot of the plant extract (e.g., 0.5 mL) into a test tube.

-

Add Folin-Ciocalteu reagent (e.g., 2.5 mL) and mix.

-

After 5 minutes, add the sodium carbonate solution (e.g., 2 mL) and mix thoroughly.

-

Incubate in the dark at room temperature for a specified time (e.g., 40 minutes to 2 hours).

-

Measure the absorbance at 725-760 nm.

-

-

Determination of Non-Tannin Phenolics (NTP):

-

To a known volume of the plant extract (e.g., 1 mL), add a specific amount of PVPP (e.g., 100 mg).

-

Vortex the mixture and incubate at 4°C for a period (e.g., 4 hours) to allow for tannin precipitation.

-

Centrifuge the mixture and collect the supernatant.

-

Use an aliquot of the supernatant (e.g., 0.5 mL) and repeat the procedure for total phenolics determination as described above.

-

-

Calculation of Tannin Content:

-

Tannin Content = Total Phenolics (TP) - Non-Tannin Phenolics (NTP).

-

The results are typically expressed as tannic acid equivalents (TAE) based on a standard curve prepared with known concentrations of tannic acid.

-

Quantitative Data Summary

The yield of tannins can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Tannin Content in Different Plant Parts

| Plant Species | Plant Part | Tannin Content (% w/w or mg/g) | Reference |

| Byttneria herbacea | Leaf | 8.148% w/w | |

| Whole Plant | 3.886% w/w | ||

| Root | 1.553% w/w | ||

| Terminalia pallida | Fruit | 572.89 mg/g DW (hydrolysable) | |

| Bark | 445.28 mg/g DW (hydrolysable) | ||

| Leaf | 288.78 mg/g DW (hydrolysable) | ||

| Azadirachta indica | - | 16.75 mg/gm | |

| Bauhinia variegata | - | 16.35 mg/gm | |

| Syzygium aromaticum | - | 15.45 mg/gm |

Table 2: Yield of Tannin Extracts Using Different Solvents and Methods

| Plant Source | Extraction Solvent/Method | Yield of Phenolic/Tannin Extract | Reference |

| Red Bean | 80% Acetone | 10.60% (phenolic) | |

| Walnuts | 80% Acetone | 17.20% (phenolic) | |

| Buckwheat | 80% Acetone | 3.77% (phenolic) | |

| Acacia mangium bark | Water at room temp. (24h) | 7.1% (total tannin) | |

| 50% Methanol | 16.1% (tannin) | ||

| 50% Acetone | 17.5% (tannin) | ||

| Water with Sodium Sulphite | 20-25% higher yield than water alone | ||

| Persea americana Mill Seeds | 30% Ethanol | 32.27 mg/g (tannin) | |

| 50% Ethanol | 50.58 mg/g (tannin) | ||

| 70% Ethanol | 60.94 mg/g (tannin) | ||

| 96% Ethanol | 85.30 mg/g (tannin) |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and quantification of tannins from plant sources.

Biosynthesis and Biological Activity

Tannins are synthesized in plants through the shikimate and phenylpropanoid pathways. Their biological activities are often attributed to their ability to modulate various signaling pathways.

References

- 1. By-Products of Agri-Food Industry as Tannin-Rich Sources: A Review of Tannins’ Biological Activities and Their Potential for Valorization [mdpi.com]

- 2. Frontiers | Biological Function of Plant Tannin and Its Application in Animal Health [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. A Comprehensive Analysis of Diversity, Structure, Biosynthesis and Extraction of Biologically Active Tannins from Various Plant-Based Materials Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Isolation of Tannins from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannins, a diverse group of polyphenolic secondary metabolites, are ubiquitously found in the plant kingdom and possess a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This has led to a growing interest in their isolation and characterization for applications in the pharmaceutical, nutraceutical, and food industries. This technical guide provides an in-depth overview of the core methodologies for the isolation of tannins from plant sources. It details experimental protocols for extraction, purification, and quantification, presents quantitative data for comparative analysis, and visualizes key workflows and the broader context of tannin biosynthesis and biological action through signaling pathway diagrams.

Introduction to Tannins

Tannins are broadly classified into two major groups: hydrolyzable tannins and condensed tannins (proanthocyanidins).[3] Hydrolyzable tannins are esters of gallic acid or ellagic acid and a sugar core, while condensed tannins are polymers of flavonoid units.[4][5] The choice of isolation strategy is often dictated by the type of tannin being targeted and the biochemical composition of the plant matrix. The defining characteristic of tannins is their ability to precipitate proteins, which underlies many of their biological effects.

Plant Source Preparation

Proper preparation of the plant material is a critical first step to ensure efficient tannin extraction.

Protocol 2.1: General Plant Material Preparation

-

Collection and Drying: Collect the desired plant parts (e.g., leaves, bark, fruits). The plant material should be dried to a constant weight to prevent enzymatic degradation of tannins. This is typically achieved by air-drying in a shaded, well-ventilated area or by using an oven at a controlled temperature (e.g., 40-60°C).

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent extraction. A Wiley mill or a similar grinder can be used. For optimal extraction, it is recommended to grind the sample to pass through a 0.5 mm screen.

-

Defatting (Optional): For plant materials with high lipid content (e.g., nuts and some seeds), a defatting step is recommended to improve the extraction efficiency of polar tannins. This can be done by extracting the powdered plant material with a non-polar solvent like hexane (B92381) or diethyl ether containing 1% acetic acid.

Extraction of Tannins

The selection of the extraction solvent and method is crucial for maximizing the yield and preserving the integrity of the tannins.

Solvent Selection

Aqueous organic solvents are most effective for extracting tannins due to their polyphenolic nature. The polarity of the solvent system can be adjusted to optimize the extraction of specific types of tannins.

-

Aqueous Acetone (B3395972): A mixture of 70-80% acetone in water is widely recommended for the extraction of both hydrolyzable and condensed tannins.

-

Aqueous Methanol/Ethanol (B145695): Methanol or ethanol in concentrations of 50-80% are also commonly used. The choice between acetone and alcohols may depend on the specific plant material and the target tannins.

Extraction Methods

Several methods can be employed for the extraction of tannins, each with its own advantages and disadvantages.

Protocol 3.2.1: Maceration

-

Weigh a known amount of the powdered plant material (e.g., 10 g).

-

Suspend the powder in a suitable solvent (e.g., 100 mL of 70% acetone) in a sealed flask.

-

Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours) using a shaker.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

The extraction process can be repeated with fresh solvent to ensure maximum recovery of tannins.

Protocol 3.2.2: Hot Water/Solvent Extraction (Simmering)

-

Mix the powdered plant material (e.g., 150 g of dry apple pomace) with a solvent (e.g., 1 L of water) in a large saucepan.

-

Heat the mixture to a gentle boil and then reduce the heat to simmer at a controlled temperature (e.g., 70-80°C) for at least 2 hours, with regular stirring.

-

For some applications, salt (e.g., 25 g) can be added to prevent degradation.

-

Allow the mixture to cool to room temperature.

-

Separate the liquid extract from the solid residue using cheesecloth or filtration.

Protocol 3.2.3: Ultrasonic-Assisted Extraction

-

Suspend the powdered plant material in a suitable solvent in a flask.

-

Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes).

-

The ultrasonic waves facilitate the disruption of cell walls, enhancing solvent penetration and extraction efficiency.

-

Separate the extract from the solid residue by filtration or centrifugation.

Purification of Tannins

Crude plant extracts contain a complex mixture of compounds, including pigments, sugars, and other phenolics. Purification is necessary to isolate the tannin fraction.

Gelatin Precipitation

This method leverages the protein-precipitating property of tannins for their selective removal from the extract.

Protocol 4.1.1: Gelatin Precipitation of Tannins

-

Prepare a Gelatin Solution: Dissolve gelatin (e.g., 2 g) in warm water (~60°C) containing salt (e.g., 5 g of salt in 250 ml of water). Keep the solution above 30°C to prevent it from setting.

-

Precipitation: Add the gelatin solution dropwise to the crude tannin extract while stirring. Tannins will form a precipitate with the gelatin.

-

Separation: Collect the precipitate by filtration or centrifugation. The precipitate contains the tannin-gelatin complex.

-

Tannin Recovery: The tannins can be recovered from the precipitate by washing with a solvent that disrupts the tannin-protein interaction, such as acetone.

Column Chromatography

Column chromatography using Sephadex LH-20 is a widely used and effective method for purifying tannins. This gel filtration matrix separates molecules based on their size and polarity.

Protocol 4.2.1: Sephadex LH-20 Column Chromatography

-

Column Packing: Prepare a column with Sephadex LH-20 gel, equilibrated with the initial mobile phase (e.g., 95% ethanol).

-

Sample Loading: Dissolve the crude extract (e.g., 2-4 g) in a small volume of the initial mobile phase (e.g., 5-20 mL of ethanol) and apply it to the top of the column.

-

Elution of Non-Tannin Phenolics: Elute the column with a polar solvent like ethanol to remove low-molecular-weight phenolic compounds.

-

Elution of Tannins: Elute the tannins from the column using a less polar solvent mixture, typically 50% aqueous acetone.

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the presence of tannins in each fraction using a suitable analytical method (e.g., TLC or spectrophotometry).

-

Solvent Removal: Combine the tannin-rich fractions and remove the solvent using a rotary evaporator at a temperature below 40°C. The remaining aqueous solution can be lyophilized to obtain the purified tannin powder.

Quantification of Tannins

Accurate quantification of tannins is essential for standardizing extracts and for further research.

Folin-Ciocalteu Method for Total Phenolics and Tannins

The Folin-Ciocalteu method is a colorimetric assay that measures the total phenolic content. To estimate the tannin content, the assay is performed before and after the removal of tannins with a precipitating agent like polyvinylpolypyrrolidone (PVPP).

Protocol 5.1.1: Folin-Ciocalteu Assay

-

Reagents:

-

Folin-Ciocalteu reagent (1 N).

-

Sodium carbonate solution (20% w/v).

-

Tannic acid standard solution (e.g., 0.1 mg/mL).

-

Polyvinylpolypyrrolidone (PVPP).

-

-

Determination of Total Phenolics (TP):

-

Pipette an aliquot of the plant extract (e.g., 0.5 mL) into a test tube.

-

Add Folin-Ciocalteu reagent (e.g., 2.5 mL) and mix.

-

After 5 minutes, add the sodium carbonate solution (e.g., 2 mL) and mix thoroughly.

-

Incubate in the dark at room temperature for a specified time (e.g., 40 minutes to 2 hours).

-

Measure the absorbance at 725-760 nm.

-

-

Determination of Non-Tannin Phenolics (NTP):

-

To a known volume of the plant extract (e.g., 1 mL), add a specific amount of PVPP (e.g., 100 mg).

-

Vortex the mixture and incubate at 4°C for a period (e.g., 4 hours) to allow for tannin precipitation.

-

Centrifuge the mixture and collect the supernatant.

-

Use an aliquot of the supernatant (e.g., 0.5 mL) and repeat the procedure for total phenolics determination as described above.

-

-

Calculation of Tannin Content:

-

Tannin Content = Total Phenolics (TP) - Non-Tannin Phenolics (NTP).

-

The results are typically expressed as tannic acid equivalents (TAE) based on a standard curve prepared with known concentrations of tannic acid.

-

Quantitative Data Summary

The yield of tannins can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Tannin Content in Different Plant Parts

| Plant Species | Plant Part | Tannin Content (% w/w or mg/g) | Reference |

| Byttneria herbacea | Leaf | 8.148% w/w | |

| Whole Plant | 3.886% w/w | ||

| Root | 1.553% w/w | ||

| Terminalia pallida | Fruit | 572.89 mg/g DW (hydrolysable) | |

| Bark | 445.28 mg/g DW (hydrolysable) | ||

| Leaf | 288.78 mg/g DW (hydrolysable) | ||

| Azadirachta indica | - | 16.75 mg/gm | |

| Bauhinia variegata | - | 16.35 mg/gm | |

| Syzygium aromaticum | - | 15.45 mg/gm |

Table 2: Yield of Tannin Extracts Using Different Solvents and Methods

| Plant Source | Extraction Solvent/Method | Yield of Phenolic/Tannin Extract | Reference |

| Red Bean | 80% Acetone | 10.60% (phenolic) | |

| Walnuts | 80% Acetone | 17.20% (phenolic) | |

| Buckwheat | 80% Acetone | 3.77% (phenolic) | |

| Acacia mangium bark | Water at room temp. (24h) | 7.1% (total tannin) | |

| 50% Methanol | 16.1% (tannin) | ||

| 50% Acetone | 17.5% (tannin) | ||

| Water with Sodium Sulphite | 20-25% higher yield than water alone | ||

| Persea americana Mill Seeds | 30% Ethanol | 32.27 mg/g (tannin) | |

| 50% Ethanol | 50.58 mg/g (tannin) | ||

| 70% Ethanol | 60.94 mg/g (tannin) | ||

| 96% Ethanol | 85.30 mg/g (tannin) |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and quantification of tannins from plant sources.

Biosynthesis and Biological Activity

Tannins are synthesized in plants through the shikimate and phenylpropanoid pathways. Their biological activities are often attributed to their ability to modulate various signaling pathways.

References

- 1. By-Products of Agri-Food Industry as Tannin-Rich Sources: A Review of Tannins’ Biological Activities and Their Potential for Valorization [mdpi.com]

- 2. Frontiers | Biological Function of Plant Tannin and Its Application in Animal Health [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. A Comprehensive Analysis of Diversity, Structure, Biosynthesis and Extraction of Biologically Active Tannins from Various Plant-Based Materials Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Isolation of Tannins from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannins, a diverse group of polyphenolic secondary metabolites, are ubiquitously found in the plant kingdom and possess a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This has led to a growing interest in their isolation and characterization for applications in the pharmaceutical, nutraceutical, and food industries. This technical guide provides an in-depth overview of the core methodologies for the isolation of tannins from plant sources. It details experimental protocols for extraction, purification, and quantification, presents quantitative data for comparative analysis, and visualizes key workflows and the broader context of tannin biosynthesis and biological action through signaling pathway diagrams.

Introduction to Tannins

Tannins are broadly classified into two major groups: hydrolyzable tannins and condensed tannins (proanthocyanidins).[3] Hydrolyzable tannins are esters of gallic acid or ellagic acid and a sugar core, while condensed tannins are polymers of flavonoid units.[4][5] The choice of isolation strategy is often dictated by the type of tannin being targeted and the biochemical composition of the plant matrix. The defining characteristic of tannins is their ability to precipitate proteins, which underlies many of their biological effects.

Plant Source Preparation

Proper preparation of the plant material is a critical first step to ensure efficient tannin extraction.

Protocol 2.1: General Plant Material Preparation

-

Collection and Drying: Collect the desired plant parts (e.g., leaves, bark, fruits). The plant material should be dried to a constant weight to prevent enzymatic degradation of tannins. This is typically achieved by air-drying in a shaded, well-ventilated area or by using an oven at a controlled temperature (e.g., 40-60°C).

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent extraction. A Wiley mill or a similar grinder can be used. For optimal extraction, it is recommended to grind the sample to pass through a 0.5 mm screen.

-

Defatting (Optional): For plant materials with high lipid content (e.g., nuts and some seeds), a defatting step is recommended to improve the extraction efficiency of polar tannins. This can be done by extracting the powdered plant material with a non-polar solvent like hexane or diethyl ether containing 1% acetic acid.

Extraction of Tannins

The selection of the extraction solvent and method is crucial for maximizing the yield and preserving the integrity of the tannins.

Solvent Selection

Aqueous organic solvents are most effective for extracting tannins due to their polyphenolic nature. The polarity of the solvent system can be adjusted to optimize the extraction of specific types of tannins.

-

Aqueous Acetone: A mixture of 70-80% acetone in water is widely recommended for the extraction of both hydrolyzable and condensed tannins.

-

Aqueous Methanol/Ethanol: Methanol or ethanol in concentrations of 50-80% are also commonly used. The choice between acetone and alcohols may depend on the specific plant material and the target tannins.

Extraction Methods

Several methods can be employed for the extraction of tannins, each with its own advantages and disadvantages.

Protocol 3.2.1: Maceration

-

Weigh a known amount of the powdered plant material (e.g., 10 g).

-

Suspend the powder in a suitable solvent (e.g., 100 mL of 70% acetone) in a sealed flask.

-

Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours) using a shaker.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

The extraction process can be repeated with fresh solvent to ensure maximum recovery of tannins.

Protocol 3.2.2: Hot Water/Solvent Extraction (Simmering)

-

Mix the powdered plant material (e.g., 150 g of dry apple pomace) with a solvent (e.g., 1 L of water) in a large saucepan.

-

Heat the mixture to a gentle boil and then reduce the heat to simmer at a controlled temperature (e.g., 70-80°C) for at least 2 hours, with regular stirring.

-

For some applications, salt (e.g., 25 g) can be added to prevent degradation.

-

Allow the mixture to cool to room temperature.

-

Separate the liquid extract from the solid residue using cheesecloth or filtration.

Protocol 3.2.3: Ultrasonic-Assisted Extraction

-

Suspend the powdered plant material in a suitable solvent in a flask.

-

Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes).

-

The ultrasonic waves facilitate the disruption of cell walls, enhancing solvent penetration and extraction efficiency.

-

Separate the extract from the solid residue by filtration or centrifugation.

Purification of Tannins

Crude plant extracts contain a complex mixture of compounds, including pigments, sugars, and other phenolics. Purification is necessary to isolate the tannin fraction.

Gelatin Precipitation

This method leverages the protein-precipitating property of tannins for their selective removal from the extract.

Protocol 4.1.1: Gelatin Precipitation of Tannins

-

Prepare a Gelatin Solution: Dissolve gelatin (e.g., 2 g) in warm water (~60°C) containing salt (e.g., 5 g of salt in 250 ml of water). Keep the solution above 30°C to prevent it from setting.

-

Precipitation: Add the gelatin solution dropwise to the crude tannin extract while stirring. Tannins will form a precipitate with the gelatin.

-

Separation: Collect the precipitate by filtration or centrifugation. The precipitate contains the tannin-gelatin complex.

-

Tannin Recovery: The tannins can be recovered from the precipitate by washing with a solvent that disrupts the tannin-protein interaction, such as acetone.

Column Chromatography

Column chromatography using Sephadex LH-20 is a widely used and effective method for purifying tannins. This gel filtration matrix separates molecules based on their size and polarity.

Protocol 4.2.1: Sephadex LH-20 Column Chromatography

-

Column Packing: Prepare a column with Sephadex LH-20 gel, equilibrated with the initial mobile phase (e.g., 95% ethanol).

-

Sample Loading: Dissolve the crude extract (e.g., 2-4 g) in a small volume of the initial mobile phase (e.g., 5-20 mL of ethanol) and apply it to the top of the column.

-

Elution of Non-Tannin Phenolics: Elute the column with a polar solvent like ethanol to remove low-molecular-weight phenolic compounds.

-

Elution of Tannins: Elute the tannins from the column using a less polar solvent mixture, typically 50% aqueous acetone.

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the presence of tannins in each fraction using a suitable analytical method (e.g., TLC or spectrophotometry).

-

Solvent Removal: Combine the tannin-rich fractions and remove the solvent using a rotary evaporator at a temperature below 40°C. The remaining aqueous solution can be lyophilized to obtain the purified tannin powder.

Quantification of Tannins

Accurate quantification of tannins is essential for standardizing extracts and for further research.

Folin-Ciocalteu Method for Total Phenolics and Tannins

The Folin-Ciocalteu method is a colorimetric assay that measures the total phenolic content. To estimate the tannin content, the assay is performed before and after the removal of tannins with a precipitating agent like polyvinylpolypyrrolidone (PVPP).

Protocol 5.1.1: Folin-Ciocalteu Assay

-

Reagents:

-

Folin-Ciocalteu reagent (1 N).

-

Sodium carbonate solution (20% w/v).

-

Tannic acid standard solution (e.g., 0.1 mg/mL).

-

Polyvinylpolypyrrolidone (PVPP).

-

-

Determination of Total Phenolics (TP):

-

Pipette an aliquot of the plant extract (e.g., 0.5 mL) into a test tube.

-

Add Folin-Ciocalteu reagent (e.g., 2.5 mL) and mix.

-

After 5 minutes, add the sodium carbonate solution (e.g., 2 mL) and mix thoroughly.

-

Incubate in the dark at room temperature for a specified time (e.g., 40 minutes to 2 hours).

-

Measure the absorbance at 725-760 nm.

-

-

Determination of Non-Tannin Phenolics (NTP):

-

To a known volume of the plant extract (e.g., 1 mL), add a specific amount of PVPP (e.g., 100 mg).

-

Vortex the mixture and incubate at 4°C for a period (e.g., 4 hours) to allow for tannin precipitation.

-

Centrifuge the mixture and collect the supernatant.

-

Use an aliquot of the supernatant (e.g., 0.5 mL) and repeat the procedure for total phenolics determination as described above.

-

-

Calculation of Tannin Content:

-

Tannin Content = Total Phenolics (TP) - Non-Tannin Phenolics (NTP).

-

The results are typically expressed as tannic acid equivalents (TAE) based on a standard curve prepared with known concentrations of tannic acid.

-

Quantitative Data Summary

The yield of tannins can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Tannin Content in Different Plant Parts

| Plant Species | Plant Part | Tannin Content (% w/w or mg/g) | Reference |

| Byttneria herbacea | Leaf | 8.148% w/w | |

| Whole Plant | 3.886% w/w | ||

| Root | 1.553% w/w | ||

| Terminalia pallida | Fruit | 572.89 mg/g DW (hydrolysable) | |

| Bark | 445.28 mg/g DW (hydrolysable) | ||

| Leaf | 288.78 mg/g DW (hydrolysable) | ||

| Azadirachta indica | - | 16.75 mg/gm | |

| Bauhinia variegata | - | 16.35 mg/gm | |

| Syzygium aromaticum | - | 15.45 mg/gm |

Table 2: Yield of Tannin Extracts Using Different Solvents and Methods

| Plant Source | Extraction Solvent/Method | Yield of Phenolic/Tannin Extract | Reference |

| Red Bean | 80% Acetone | 10.60% (phenolic) | |

| Walnuts | 80% Acetone | 17.20% (phenolic) | |

| Buckwheat | 80% Acetone | 3.77% (phenolic) | |

| Acacia mangium bark | Water at room temp. (24h) | 7.1% (total tannin) | |

| 50% Methanol | 16.1% (tannin) | ||

| 50% Acetone | 17.5% (tannin) | ||

| Water with Sodium Sulphite | 20-25% higher yield than water alone | ||

| Persea americana Mill Seeds | 30% Ethanol | 32.27 mg/g (tannin) | |

| 50% Ethanol | 50.58 mg/g (tannin) | ||

| 70% Ethanol | 60.94 mg/g (tannin) | ||

| 96% Ethanol | 85.30 mg/g (tannin) |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and quantification of tannins from plant sources.

Biosynthesis and Biological Activity

Tannins are synthesized in plants through the shikimate and phenylpropanoid pathways. Their biological activities are often attributed to their ability to modulate various signaling pathways.

References

- 1. By-Products of Agri-Food Industry as Tannin-Rich Sources: A Review of Tannins’ Biological Activities and Their Potential for Valorization [mdpi.com]

- 2. Frontiers | Biological Function of Plant Tannin and Its Application in Animal Health [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. A Comprehensive Analysis of Diversity, Structure, Biosynthesis and Extraction of Biologically Active Tannins from Various Plant-Based Materials Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Synthesis of Tannins in Plants: A Technical Guide

An In-depth Exploration of the Biosynthetic Pathways of Hydrolyzable and Condensed Tannins for Researchers and Drug Development Professionals

Introduction

Tannins represent a diverse class of polyphenolic secondary metabolites ubiquitously found in the plant kingdom. They play crucial roles in plant defense mechanisms against herbivores and pathogens and are of significant interest to researchers, scientists, and drug development professionals due to their potent antioxidant, anti-inflammatory, and antimicrobial properties. While a specific compound named "Tannagine" was not identified in the scientific literature during the research for this guide, it is likely that the query pertains to the broader and well-established class of compounds known as tannins. This technical guide provides a comprehensive overview of the biosynthesis of the two major classes of tannins: hydrolyzable tannins and condensed tannins.

Biosynthesis of Hydrolyzable Tannins

Hydrolyzable tannins (HTs) are esters of gallic acid and a polyol core, typically glucose. Their biosynthesis originates from the shikimate pathway.[1][2]

The initial step involves the conversion of the shikimate pathway intermediate, 3-dehydroshikimic acid, to gallic acid. This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH).[1] Subsequently, gallic acid is esterified with a glucose molecule, a reaction mediated by UDP-glucosyltransferases (UGTs), to form β-glucogallin. This molecule serves as the precursor for the elaboration of more complex gallotannins through the sequential addition of galloyl groups, a process catalyzed by galloyltransferases.

The biosynthesis of ellagitannins, a subclass of hydrolyzable tannins, involves the oxidative coupling of galloyl groups on a pentagalloylglucose (B1669849) core to form the characteristic hexahydroxydiphenoyl (HHDP) group.

Signaling Pathway for Hydrolyzable Tannin Biosynthesis

References

Unraveling the Synthesis of Tannins in Plants: A Technical Guide

An In-depth Exploration of the Biosynthetic Pathways of Hydrolyzable and Condensed Tannins for Researchers and Drug Development Professionals

Introduction

Tannins represent a diverse class of polyphenolic secondary metabolites ubiquitously found in the plant kingdom. They play crucial roles in plant defense mechanisms against herbivores and pathogens and are of significant interest to researchers, scientists, and drug development professionals due to their potent antioxidant, anti-inflammatory, and antimicrobial properties. While a specific compound named "Tannagine" was not identified in the scientific literature during the research for this guide, it is likely that the query pertains to the broader and well-established class of compounds known as tannins. This technical guide provides a comprehensive overview of the biosynthesis of the two major classes of tannins: hydrolyzable tannins and condensed tannins.

Biosynthesis of Hydrolyzable Tannins

Hydrolyzable tannins (HTs) are esters of gallic acid and a polyol core, typically glucose. Their biosynthesis originates from the shikimate pathway.[1][2]

The initial step involves the conversion of the shikimate pathway intermediate, 3-dehydroshikimic acid, to gallic acid. This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH).[1] Subsequently, gallic acid is esterified with a glucose molecule, a reaction mediated by UDP-glucosyltransferases (UGTs), to form β-glucogallin. This molecule serves as the precursor for the elaboration of more complex gallotannins through the sequential addition of galloyl groups, a process catalyzed by galloyltransferases.

The biosynthesis of ellagitannins, a subclass of hydrolyzable tannins, involves the oxidative coupling of galloyl groups on a pentagalloylglucose (B1669849) core to form the characteristic hexahydroxydiphenoyl (HHDP) group.

Signaling Pathway for Hydrolyzable Tannin Biosynthesis

References

Unraveling the Synthesis of Tannins in Plants: A Technical Guide

An In-depth Exploration of the Biosynthetic Pathways of Hydrolyzable and Condensed Tannins for Researchers and Drug Development Professionals

Introduction

Tannins represent a diverse class of polyphenolic secondary metabolites ubiquitously found in the plant kingdom. They play crucial roles in plant defense mechanisms against herbivores and pathogens and are of significant interest to researchers, scientists, and drug development professionals due to their potent antioxidant, anti-inflammatory, and antimicrobial properties. While a specific compound named "Tannagine" was not identified in the scientific literature during the research for this guide, it is likely that the query pertains to the broader and well-established class of compounds known as tannins. This technical guide provides a comprehensive overview of the biosynthesis of the two major classes of tannins: hydrolyzable tannins and condensed tannins.

Biosynthesis of Hydrolyzable Tannins

Hydrolyzable tannins (HTs) are esters of gallic acid and a polyol core, typically glucose. Their biosynthesis originates from the shikimate pathway.[1][2]

The initial step involves the conversion of the shikimate pathway intermediate, 3-dehydroshikimic acid, to gallic acid. This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH).[1] Subsequently, gallic acid is esterified with a glucose molecule, a reaction mediated by UDP-glucosyltransferases (UGTs), to form β-glucogallin. This molecule serves as the precursor for the elaboration of more complex gallotannins through the sequential addition of galloyl groups, a process catalyzed by galloyltransferases.

The biosynthesis of ellagitannins, a subclass of hydrolyzable tannins, involves the oxidative coupling of galloyl groups on a pentagalloylglucose core to form the characteristic hexahydroxydiphenoyl (HHDP) group.

Signaling Pathway for Hydrolyzable Tannin Biosynthesis

References

Tannagine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannagine is a naturally occurring morphinane alkaloid isolated from the tubers of Stephania cepharantha. As a member of the morphinan (B1239233) class of compounds, which includes therapeutically significant agents, this compound holds potential interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular alkaloid, this document also presents comparative data from the well-characterized morphinane alkaloid, morphine, to provide a contextual framework. Furthermore, this guide outlines generalized experimental protocols for the isolation and characterization of morphinane alkaloids and presents a conceptual workflow for these processes.

Introduction

This compound is a morphinane alkaloid identified as one of the constituents of Stephania cepharantha Hayata (Menispermaceae), a plant with a history of use in traditional medicine. The morphinan skeleton is the core structure of a class of compounds that includes potent analgesics, antitussives, and other pharmacologically active agents. The unique structural features of this compound warrant a detailed examination of its physicochemical properties to facilitate future research into its potential biological activities and therapeutic applications. This document serves as a foundational resource, compiling the available structural information and providing context through comparative data and generalized experimental methodologies.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. To provide a useful reference for researchers, the following tables summarize the known information for this compound and present corresponding experimental data for the structurally related and well-studied morphinane alkaloid, morphine.

General and Structural Properties

| Property | This compound | Reference |

| Chemical Name | This compound | [1] |

| Chemical Class | Morphinane Alkaloid | [1] |

| Natural Source | Stephania cepharantha Hayata | [2] |

| Molecular Formula | C19H21NO4 | Inferred from structure |

| Molecular Weight | 327.38 g/mol | Inferred from structure |

| Chemical Structure | See Figure 1 | [1] |

Figure 1: Chemical Structure of this compound (A 2D representation of the chemical structure of this compound would be placed here.)

Tabulated Physical and Chemical Data

Quantitative physical and chemical data for this compound are not readily found in the literature. The following table provides a comparative overview with data for morphine to offer estimated properties for this compound.

| Property | This compound (Predicted/Unavailable) | Morphine (Experimental) | Reference |

| Melting Point | Data not available | 197 °C (metastable phase) | [3] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Expected to be soluble in organic solvents like chloroform (B151607), methanol (B129727), and ethanol; sparingly soluble in water. | Soluble in ethanol, methanol; sparingly soluble in water, chloroform, ether. | [3] |

| pKa | Data not available | 7.9 (amine) | [3] |

| Optical Rotation | Data not available | Levorotatory | [4] |

| UV-Vis λmax | Data not available | 285 nm (in acidic solution) | [3] |

Experimental Protocols

Specific, detailed experimental protocols for the isolation and characterization of this compound are not published. However, general methodologies for the extraction and analysis of alkaloids from plant materials are well-established.

General Protocol for the Isolation of Morphinane Alkaloids from Stephania species

The isolation of this compound from Stephania cepharantha would follow a standard procedure for alkaloid extraction.

3.1.1. Plant Material Preparation

-

Collection and Drying: The tubers of Stephania cepharantha are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of active compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

3.1.2. Extraction

-

Maceration: The powdered plant material is macerated with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Acid-Base Extraction:

-

The crude extract is acidified with a dilute acid (e.g., 1% HCl) to convert the alkaloids into their water-soluble salt forms.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove non-alkaloidal lipophilic impurities.

-

The aqueous layer is basified with a weak base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10 to precipitate the free alkaloids.

-

The alkaloid precipitate is then extracted with a polar organic solvent such as chloroform or dichloromethane.

-

3.1.3. Purification

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures) is used to separate the different alkaloid fractions.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative TLC or HPLC to yield the pure compound.

Figure 2: General workflow for the isolation of this compound.

General Protocol for Structural Characterization

The elucidation of the structure of an isolated alkaloid like this compound involves a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD).

-

Data Acquisition: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

3.2.2. Mass Spectrometry (MS)

-

Sample Introduction: The purified compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns that provide further structural information.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample is prepared as a KBr pellet or as a thin film.

-

Data Acquisition: The IR spectrum is recorded to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, based on their characteristic absorption frequencies.

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

Data Acquisition: The UV-Vis spectrum is recorded to determine the wavelengths of maximum absorbance (λmax), which provides information about the electronic transitions within the molecule, particularly the aromatic system.

Biological Activity and Signaling Pathways

The specific biological activities and mechanisms of action of this compound have not been extensively studied. However, as a morphinane alkaloid, it is plausible that it may interact with opioid receptors or other targets in the central nervous system. Morphinane alkaloids from Stephania species have been reported to exhibit a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Figure 3: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a morphinane alkaloid with a defined chemical structure, isolated from Stephania cepharantha. While a comprehensive dataset of its physical and chemical properties is not yet available, this guide provides the foundational information necessary for researchers to begin further investigation. The generalized experimental protocols and comparative data with morphine offer a practical starting point for the isolation, characterization, and evaluation of this natural product. Future studies are needed to fully elucidate the physicochemical profile and pharmacological activities of this compound to determine its potential as a lead compound in drug discovery.

References

Tannagine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannagine is a naturally occurring morphinane alkaloid isolated from the tubers of Stephania cepharantha. As a member of the morphinan (B1239233) class of compounds, which includes therapeutically significant agents, this compound holds potential interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular alkaloid, this document also presents comparative data from the well-characterized morphinane alkaloid, morphine, to provide a contextual framework. Furthermore, this guide outlines generalized experimental protocols for the isolation and characterization of morphinane alkaloids and presents a conceptual workflow for these processes.

Introduction

This compound is a morphinane alkaloid identified as one of the constituents of Stephania cepharantha Hayata (Menispermaceae), a plant with a history of use in traditional medicine. The morphinan skeleton is the core structure of a class of compounds that includes potent analgesics, antitussives, and other pharmacologically active agents. The unique structural features of this compound warrant a detailed examination of its physicochemical properties to facilitate future research into its potential biological activities and therapeutic applications. This document serves as a foundational resource, compiling the available structural information and providing context through comparative data and generalized experimental methodologies.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. To provide a useful reference for researchers, the following tables summarize the known information for this compound and present corresponding experimental data for the structurally related and well-studied morphinane alkaloid, morphine.

General and Structural Properties

| Property | This compound | Reference |

| Chemical Name | This compound | [1] |

| Chemical Class | Morphinane Alkaloid | [1] |

| Natural Source | Stephania cepharantha Hayata | [2] |

| Molecular Formula | C19H21NO4 | Inferred from structure |

| Molecular Weight | 327.38 g/mol | Inferred from structure |

| Chemical Structure | See Figure 1 | [1] |

Figure 1: Chemical Structure of this compound (A 2D representation of the chemical structure of this compound would be placed here.)

Tabulated Physical and Chemical Data

Quantitative physical and chemical data for this compound are not readily found in the literature. The following table provides a comparative overview with data for morphine to offer estimated properties for this compound.

| Property | This compound (Predicted/Unavailable) | Morphine (Experimental) | Reference |

| Melting Point | Data not available | 197 °C (metastable phase) | [3] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Expected to be soluble in organic solvents like chloroform (B151607), methanol (B129727), and ethanol; sparingly soluble in water. | Soluble in ethanol, methanol; sparingly soluble in water, chloroform, ether. | [3] |

| pKa | Data not available | 7.9 (amine) | [3] |

| Optical Rotation | Data not available | Levorotatory | [4] |

| UV-Vis λmax | Data not available | 285 nm (in acidic solution) | [3] |

Experimental Protocols

Specific, detailed experimental protocols for the isolation and characterization of this compound are not published. However, general methodologies for the extraction and analysis of alkaloids from plant materials are well-established.

General Protocol for the Isolation of Morphinane Alkaloids from Stephania species

The isolation of this compound from Stephania cepharantha would follow a standard procedure for alkaloid extraction.

3.1.1. Plant Material Preparation

-

Collection and Drying: The tubers of Stephania cepharantha are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of active compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

3.1.2. Extraction

-

Maceration: The powdered plant material is macerated with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Acid-Base Extraction:

-

The crude extract is acidified with a dilute acid (e.g., 1% HCl) to convert the alkaloids into their water-soluble salt forms.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove non-alkaloidal lipophilic impurities.

-

The aqueous layer is basified with a weak base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10 to precipitate the free alkaloids.

-

The alkaloid precipitate is then extracted with a polar organic solvent such as chloroform or dichloromethane.

-

3.1.3. Purification

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures) is used to separate the different alkaloid fractions.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative TLC or HPLC to yield the pure compound.

Figure 2: General workflow for the isolation of this compound.

General Protocol for Structural Characterization

The elucidation of the structure of an isolated alkaloid like this compound involves a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD).

-

Data Acquisition: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

3.2.2. Mass Spectrometry (MS)

-

Sample Introduction: The purified compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns that provide further structural information.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample is prepared as a KBr pellet or as a thin film.

-

Data Acquisition: The IR spectrum is recorded to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, based on their characteristic absorption frequencies.

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

Data Acquisition: The UV-Vis spectrum is recorded to determine the wavelengths of maximum absorbance (λmax), which provides information about the electronic transitions within the molecule, particularly the aromatic system.

Biological Activity and Signaling Pathways

The specific biological activities and mechanisms of action of this compound have not been extensively studied. However, as a morphinane alkaloid, it is plausible that it may interact with opioid receptors or other targets in the central nervous system. Morphinane alkaloids from Stephania species have been reported to exhibit a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Figure 3: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a morphinane alkaloid with a defined chemical structure, isolated from Stephania cepharantha. While a comprehensive dataset of its physical and chemical properties is not yet available, this guide provides the foundational information necessary for researchers to begin further investigation. The generalized experimental protocols and comparative data with morphine offer a practical starting point for the isolation, characterization, and evaluation of this natural product. Future studies are needed to fully elucidate the physicochemical profile and pharmacological activities of this compound to determine its potential as a lead compound in drug discovery.

References

Tannagine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannagine is a naturally occurring morphinane alkaloid isolated from the tubers of Stephania cepharantha. As a member of the morphinan class of compounds, which includes therapeutically significant agents, this compound holds potential interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular alkaloid, this document also presents comparative data from the well-characterized morphinane alkaloid, morphine, to provide a contextual framework. Furthermore, this guide outlines generalized experimental protocols for the isolation and characterization of morphinane alkaloids and presents a conceptual workflow for these processes.

Introduction

This compound is a morphinane alkaloid identified as one of the constituents of Stephania cepharantha Hayata (Menispermaceae), a plant with a history of use in traditional medicine. The morphinan skeleton is the core structure of a class of compounds that includes potent analgesics, antitussives, and other pharmacologically active agents. The unique structural features of this compound warrant a detailed examination of its physicochemical properties to facilitate future research into its potential biological activities and therapeutic applications. This document serves as a foundational resource, compiling the available structural information and providing context through comparative data and generalized experimental methodologies.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. To provide a useful reference for researchers, the following tables summarize the known information for this compound and present corresponding experimental data for the structurally related and well-studied morphinane alkaloid, morphine.

General and Structural Properties

| Property | This compound | Reference |

| Chemical Name | This compound | [1] |

| Chemical Class | Morphinane Alkaloid | [1] |

| Natural Source | Stephania cepharantha Hayata | [2] |

| Molecular Formula | C19H21NO4 | Inferred from structure |

| Molecular Weight | 327.38 g/mol | Inferred from structure |

| Chemical Structure | See Figure 1 | [1] |

Figure 1: Chemical Structure of this compound (A 2D representation of the chemical structure of this compound would be placed here.)

Tabulated Physical and Chemical Data

Quantitative physical and chemical data for this compound are not readily found in the literature. The following table provides a comparative overview with data for morphine to offer estimated properties for this compound.

| Property | This compound (Predicted/Unavailable) | Morphine (Experimental) | Reference |

| Melting Point | Data not available | 197 °C (metastable phase) | [3] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and ethanol; sparingly soluble in water. | Soluble in ethanol, methanol; sparingly soluble in water, chloroform, ether. | [3] |

| pKa | Data not available | 7.9 (amine) | [3] |

| Optical Rotation | Data not available | Levorotatory | [4] |

| UV-Vis λmax | Data not available | 285 nm (in acidic solution) | [3] |

Experimental Protocols

Specific, detailed experimental protocols for the isolation and characterization of this compound are not published. However, general methodologies for the extraction and analysis of alkaloids from plant materials are well-established.

General Protocol for the Isolation of Morphinane Alkaloids from Stephania species

The isolation of this compound from Stephania cepharantha would follow a standard procedure for alkaloid extraction.

3.1.1. Plant Material Preparation

-

Collection and Drying: The tubers of Stephania cepharantha are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of active compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

3.1.2. Extraction

-

Maceration: The powdered plant material is macerated with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Acid-Base Extraction:

-

The crude extract is acidified with a dilute acid (e.g., 1% HCl) to convert the alkaloids into their water-soluble salt forms.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-alkaloidal lipophilic impurities.

-

The aqueous layer is basified with a weak base (e.g., ammonium hydroxide) to a pH of 9-10 to precipitate the free alkaloids.

-

The alkaloid precipitate is then extracted with a polar organic solvent such as chloroform or dichloromethane.

-

3.1.3. Purification

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. A gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures) is used to separate the different alkaloid fractions.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative TLC or HPLC to yield the pure compound.

Figure 2: General workflow for the isolation of this compound.

General Protocol for Structural Characterization

The elucidation of the structure of an isolated alkaloid like this compound involves a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD).

-

Data Acquisition: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

3.2.2. Mass Spectrometry (MS)

-

Sample Introduction: The purified compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns that provide further structural information.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample is prepared as a KBr pellet or as a thin film.

-

Data Acquisition: The IR spectrum is recorded to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, based on their characteristic absorption frequencies.

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

Data Acquisition: The UV-Vis spectrum is recorded to determine the wavelengths of maximum absorbance (λmax), which provides information about the electronic transitions within the molecule, particularly the aromatic system.

Biological Activity and Signaling Pathways

The specific biological activities and mechanisms of action of this compound have not been extensively studied. However, as a morphinane alkaloid, it is plausible that it may interact with opioid receptors or other targets in the central nervous system. Morphinane alkaloids from Stephania species have been reported to exhibit a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Figure 3: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a morphinane alkaloid with a defined chemical structure, isolated from Stephania cepharantha. While a comprehensive dataset of its physical and chemical properties is not yet available, this guide provides the foundational information necessary for researchers to begin further investigation. The generalized experimental protocols and comparative data with morphine offer a practical starting point for the isolation, characterization, and evaluation of this natural product. Future studies are needed to fully elucidate the physicochemical profile and pharmacological activities of this compound to determine its potential as a lead compound in drug discovery.

References

Tannagine molecular formula and weight

For Immediate Release

[City, State] – This technical guide provides a comprehensive overview of the natural product Tannagine, summarizing its core molecular data for researchers, scientists, and drug development professionals. At present, detailed experimental protocols and established signaling pathways associated with this compound are not extensively documented in publicly available scientific literature.

Core Molecular Data

This compound is a natural product identified by the CAS Number 123750-34-5.[1][2] Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H27NO5 | [1][2] |

| Molecular Weight | 373.44 g/mol | [1][2] |

| CAS Number | 123750-34-5 | [1][2] |

Biological Activity and Therapeutic Potential

While this compound is identified as a natural product, specific details regarding its biological activity, mechanism of action, and potential therapeutic applications are limited in current scientific literature. Broader research into the class of compounds to which this compound may belong, such as tannins, indicates a wide range of biological activities including antioxidant, anti-inflammatory, and antimicrobial properties. However, these general activities cannot be directly attributed to this compound without specific experimental evidence.

Experimental Protocols

-

Isolation and Purification: Chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are standard for isolating and purifying specific compounds from natural sources.

-

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm the chemical structure.

-

In Vitro Biological Assays: A variety of cell-based assays would be necessary to determine the cytotoxic, anti-inflammatory, or other biological effects of this compound.

-

In Vivo Studies: Should in vitro studies show promise, animal models would be utilized to evaluate the efficacy and safety of the compound.

An illustrative workflow for the general investigation of a novel natural product is provided below.

Signaling Pathways

Due to the lack of specific research on this compound, there are no established signaling pathways that are known to be modulated by this compound. For a hypothetical compound with anti-inflammatory properties, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. A simplified diagram of this hypothetical interaction is presented below for illustrative purposes only and does not represent verified data for this compound.

References

Tannagine molecular formula and weight

For Immediate Release

[City, State] – This technical guide provides a comprehensive overview of the natural product Tannagine, summarizing its core molecular data for researchers, scientists, and drug development professionals. At present, detailed experimental protocols and established signaling pathways associated with this compound are not extensively documented in publicly available scientific literature.

Core Molecular Data

This compound is a natural product identified by the CAS Number 123750-34-5.[1][2] Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H27NO5 | [1][2] |

| Molecular Weight | 373.44 g/mol | [1][2] |

| CAS Number | 123750-34-5 | [1][2] |

Biological Activity and Therapeutic Potential

While this compound is identified as a natural product, specific details regarding its biological activity, mechanism of action, and potential therapeutic applications are limited in current scientific literature. Broader research into the class of compounds to which this compound may belong, such as tannins, indicates a wide range of biological activities including antioxidant, anti-inflammatory, and antimicrobial properties. However, these general activities cannot be directly attributed to this compound without specific experimental evidence.

Experimental Protocols

-

Isolation and Purification: Chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are standard for isolating and purifying specific compounds from natural sources.

-

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm the chemical structure.

-

In Vitro Biological Assays: A variety of cell-based assays would be necessary to determine the cytotoxic, anti-inflammatory, or other biological effects of this compound.

-

In Vivo Studies: Should in vitro studies show promise, animal models would be utilized to evaluate the efficacy and safety of the compound.

An illustrative workflow for the general investigation of a novel natural product is provided below.

Signaling Pathways

Due to the lack of specific research on this compound, there are no established signaling pathways that are known to be modulated by this compound. For a hypothetical compound with anti-inflammatory properties, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. A simplified diagram of this hypothetical interaction is presented below for illustrative purposes only and does not represent verified data for this compound.

References

Tannagine molecular formula and weight

For Immediate Release

[City, State] – This technical guide provides a comprehensive overview of the natural product Tannagine, summarizing its core molecular data for researchers, scientists, and drug development professionals. At present, detailed experimental protocols and established signaling pathways associated with this compound are not extensively documented in publicly available scientific literature.

Core Molecular Data

This compound is a natural product identified by the CAS Number 123750-34-5.[1][2] Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H27NO5 | [1][2] |

| Molecular Weight | 373.44 g/mol | [1][2] |

| CAS Number | 123750-34-5 | [1][2] |

Biological Activity and Therapeutic Potential

While this compound is identified as a natural product, specific details regarding its biological activity, mechanism of action, and potential therapeutic applications are limited in current scientific literature. Broader research into the class of compounds to which this compound may belong, such as tannins, indicates a wide range of biological activities including antioxidant, anti-inflammatory, and antimicrobial properties. However, these general activities cannot be directly attributed to this compound without specific experimental evidence.

Experimental Protocols

-

Isolation and Purification: Chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are standard for isolating and purifying specific compounds from natural sources.

-

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm the chemical structure.

-

In Vitro Biological Assays: A variety of cell-based assays would be necessary to determine the cytotoxic, anti-inflammatory, or other biological effects of this compound.

-

In Vivo Studies: Should in vitro studies show promise, animal models would be utilized to evaluate the efficacy and safety of the compound.